molecular formula C10H19N3O2S B7568399 5-(4-Methylsulfonylpiperazin-1-yl)pentanenitrile

5-(4-Methylsulfonylpiperazin-1-yl)pentanenitrile

Cat. No.: B7568399
M. Wt: 245.34 g/mol
InChI Key: FBZRULLFSCSXHG-UHFFFAOYSA-N
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Description

5-(4-Methylsulfonylpiperazin-1-yl)pentanenitrile is an organic compound with the molecular formula C10H19N3O2S It is characterized by the presence of a piperazine ring substituted with a methylsulfonyl group and a pentanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylsulfonylpiperazin-1-yl)pentanenitrile typically involves the reaction of 4-methylsulfonylpiperazine with a suitable nitrile precursor. One common method includes the nucleophilic substitution reaction where 4-methylsulfonylpiperazine reacts with 5-bromopentanenitrile under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylsulfonylpiperazin-1-yl)pentanenitrile undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.

    Substitution: Alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

5-(4-Methylsulfonylpiperazin-1-yl)pentanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-Methylsulfonylpiperazin-1-yl)pentanenitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the methylsulfonyl group play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methylsulfinyl)pentanenitrile
  • 5-(4-(Methylsulfonyl)piperazin-1-yl)picolinic acid
  • Methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate

Uniqueness

5-(4-Methylsulfonylpiperazin-1-yl)pentanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-(4-methylsulfonylpiperazin-1-yl)pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2S/c1-16(14,15)13-9-7-12(8-10-13)6-4-2-3-5-11/h2-4,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZRULLFSCSXHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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